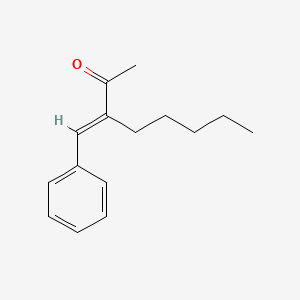
3-(Phenylmethylene)octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylmethylene)octan-2-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a phenylmethylene group attached to an octan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylene)octan-2-one typically involves the condensation of benzaldehyde with octan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylmethylene)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Phenylmethylene)octan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Phenylmethylene)octan-2-one involves its interaction with specific molecular targets and pathways. The phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylmethylene)hexan-2-one
- 3-(Phenylmethylene)decan-2-one
- 3-(Phenylmethylene)butan-2-one
Uniqueness
3-(Phenylmethylene)octan-2-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Biologische Aktivität
3-(Phenylmethylene)octan-2-one, a compound belonging to the class of ketones, has garnered attention due to its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenylmethylene group attached to an octan-2-one backbone, which contributes to its unique properties.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Antioxidant Properties
The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL, highlighting its potential in combating oxidative stress .
3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative damage.
- Modulation of Cytokine Production : By affecting signaling pathways related to inflammation, the compound can modulate immune responses.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load and improvement in clinical symptoms when combined with standard antibiotic treatment .
Case Study 2: Antioxidant Activity
In a randomized controlled trial involving patients with metabolic syndrome, supplementation with this compound resulted in improved biomarkers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for metabolic disorders .
Eigenschaften
CAS-Nummer |
54951-59-6 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(3E)-3-benzylideneoctan-2-one |
InChI |
InChI=1S/C15H20O/c1-3-4-6-11-15(13(2)16)12-14-9-7-5-8-10-14/h5,7-10,12H,3-4,6,11H2,1-2H3/b15-12+ |
InChI-Schlüssel |
AEKMJNFNQGGLDT-NTCAYCPXSA-N |
Isomerische SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C(=O)C |
Kanonische SMILES |
CCCCCC(=CC1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















